(S)-3-(2-Bromoacetamido)-2-((tert-butoxycarbonyl)amino)propanoic acid
CAS No.: 135630-90-9
Cat. No.: VC21536887
Molecular Formula: C10H17BrN2O5
Molecular Weight: 325.16 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 135630-90-9 |
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Molecular Formula | C10H17BrN2O5 |
Molecular Weight | 325.16 g/mol |
IUPAC Name | (2S)-3-[(2-bromoacetyl)amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Standard InChI | InChI=1S/C10H17BrN2O5/c1-10(2,3)18-9(17)13-6(8(15)16)5-12-7(14)4-11/h6H,4-5H2,1-3H3,(H,12,14)(H,13,17)(H,15,16)/t6-/m0/s1 |
Standard InChI Key | CBCUCJIZACLGGN-LURJTMIESA-N |
Isomeric SMILES | CC(C)(C)OC(=O)N[C@@H](CNC(=O)CBr)C(=O)O |
SMILES | CC(C)(C)OC(=O)NC(CNC(=O)CBr)C(=O)O |
Canonical SMILES | CC(C)(C)OC(=O)NC(CNC(=O)CBr)C(=O)O |
Chemical Structure and Properties
Molecular Identity
(S)-3-(2-Bromoacetamido)-2-((tert-butoxycarbonyl)amino)propanoic acid is characterized by its unique structural features, including a bromoacetamido group, a tert-butoxycarbonyl (Boc) protected amino group, and a propanoic acid backbone. The compound has a molecular weight of approximately 349.18 g/mol as indicated by available data.
Structural Components
The structural elements of this compound can be categorized into three main functional groups:
Functional Group | Description | Role in Structure |
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Bromoacetamido group | Contains a reactive bromine atom attached to an acetamido moiety | Provides electrophilic reactivity; useful in cross-linking reactions |
Boc-protected amino group | tert-butoxycarbonyl group attached to an amino nitrogen | Protects the amino group during chemical transformations |
Propanoic acid backbone | Three-carbon chain ending with carboxylic acid | Provides acidic properties and potential for esterification or amidation |
Stereochemistry
The (S) designation in the name indicates a specific stereochemical configuration at the alpha carbon, reflecting its derivation from L-amino acids. This stereochemistry is crucial for its biological interactions and potential applications in pharmaceutical research.
Synthetic Approaches and Preparation
Protection Strategies
The protection of the amino group using tert-butoxycarbonyl (Boc) is a critical step in the synthesis. The Boc protection strategy offers several advantages:
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Stability under basic conditions
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Selective deprotection under acidic conditions
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Compatibility with a wide range of chemical transformations
Bromoacetamido Formation
The bromoacetamido group is typically introduced through reaction of the amino functionality with bromoacetyl bromide or similar reagents under carefully controlled conditions. This reaction must occur selectively at the desired position while maintaining the integrity of other functional groups.
Physicochemical Properties
Physical Characteristics
Based on structural analysis and comparison with similar compounds, (S)-3-(2-Bromoacetamido)-2-((tert-butoxycarbonyl)amino)propanoic acid is expected to be a white to off-white crystalline solid. Its solubility profile likely favors organic solvents such as DMSO, DMF, and potentially methanol or ethanol, with limited solubility in water.
Stability Considerations
The compound contains several functional groups with different stability profiles:
Functional Group | Stability Characteristics |
---|---|
Boc group | Stable under basic and neutral conditions; labile under acidic conditions |
Bromoacetamido group | Reactive under nucleophilic conditions; susceptible to hydrolysis |
Carboxylic acid | Stable under most conditions; can form esters or amides |
Applications in Research and Development
Peptide Chemistry Applications
(S)-3-(2-Bromoacetamido)-2-((tert-butoxycarbonyl)amino)propanoic acid is particularly valuable in peptide chemistry for several purposes:
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As an intermediate in solid-phase peptide synthesis
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In affinity labeling studies, where the bromoacetamido group serves as a reactive handle
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For the creation of cross-linked peptides with specific conformational constraints
Pharmaceutical Research
In pharmaceutical development, this compound and its derivatives may serve as:
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Building blocks for the synthesis of complex biologically active molecules
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Precursors for protease inhibitors, where the bromoacetamido group can interact with nucleophilic residues in enzyme active sites
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Intermediates in the synthesis of peptidomimetics with improved pharmacokinetic properties
Bioconjugation Chemistry
The reactive bromoacetamido group makes this compound particularly useful in bioconjugation chemistry for:
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Selective labeling of proteins or peptides
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Attachment of fluorescent probes or affinity tags
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Creation of covalent inhibitors targeting specific enzymes
Comparison with Structurally Similar Compounds
Structural Analogs
To better understand the properties and potential applications of (S)-3-(2-Bromoacetamido)-2-((tert-butoxycarbonyl)amino)propanoic acid, it is helpful to compare it with structurally related compounds:
Structure-Activity Relationships
The presence of the bromoacetamido group in (S)-3-(2-Bromoacetamido)-2-((tert-butoxycarbonyl)amino)propanoic acid, as opposed to the bromophenyl groups in related compounds, suggests different reactivity patterns:
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The bromoacetamido group offers greater reactivity toward nucleophiles due to the proximity of the electron-withdrawing carbonyl group
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The compound likely exhibits greater water solubility compared to bromophenyl analogs due to the additional amide group
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Its flexibility may differ from the more rigid bromophenyl-containing structures, potentially affecting binding to biological targets
Biological Activity and Mechanisms
Enzyme Interactions
The compound's structure suggests potential interactions with various enzymes, particularly those with nucleophilic active sites:
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Proteases containing catalytic cysteine or serine residues
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Transferases involved in post-translational modifications
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Hydrolases with accessible nucleophilic residues
Pharmacological Considerations
For pharmaceutical applications, several factors would need to be considered:
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The compound's stability in biological media
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Its cell permeability (likely limited by the carboxylic acid group)
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Potential for metabolism, particularly deprotection of the Boc group under acidic conditions
Analytical Methods and Characterization
Chromatographic Analysis
For the analysis and characterization of (S)-3-(2-Bromoacetamido)-2-((tert-butoxycarbonyl)amino)propanoic acid, several chromatographic techniques would be applicable:
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High-Performance Liquid Chromatography (HPLC) with UV detection at wavelengths corresponding to the amide and carbamate chromophores
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Liquid Chromatography-Mass Spectrometry (LC-MS) for confirmation of molecular weight and fragmentation pattern
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Thin-Layer Chromatography (TLC) for reaction monitoring and purity assessment
Spectroscopic Methods
Comprehensive characterization would typically involve multiple spectroscopic techniques:
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Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, and potentially 2D experiments)
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Infrared (IR) spectroscopy to confirm functional groups (carboxylic acid, amide, carbamate)
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Mass Spectrometry (MS) for molecular weight confirmation and structural elucidation
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